Pyridine, 2,6-bis[(diphenylphosphino)methyl]-

Organometallic chemistry Ligand electronic parameter Infrared spectroscopy

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- (CAS 73892-45-2) is a neutral, tridentate PNP pincer ligand with a central pyridine nitrogen and two –CH₂PPh₂ donor arms, molecular formula C₃₁H₂₇NP₂ and molecular weight 475.5 g·mol⁻¹. It is widely employed in organometallic chemistry and homogeneous catalysis, forming stable mer-octahedral complexes with transition metals including Ni, Pd, Pt, Ru, Rh, Fe, Co, Cr, Mo, W, and Cu.

Molecular Formula C31H27NP2
Molecular Weight 475.5 g/mol
CAS No. 73892-45-2
Cat. No. B3056743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2,6-bis[(diphenylphosphino)methyl]-
CAS73892-45-2
Molecular FormulaC31H27NP2
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CC2=NC(=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C31H27NP2/c1-5-16-28(17-6-1)33(29-18-7-2-8-19-29)24-26-14-13-15-27(32-26)25-34(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-23H,24-25H2
InChIKeyDTLGEJJDCXCJPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 2,6-bis[(diphenylphosphino)methyl]- (CAS 73892-45-2): PNP Pincer Ligand Procurement Baseline


Pyridine, 2,6-bis[(diphenylphosphino)methyl]- (CAS 73892-45-2) is a neutral, tridentate PNP pincer ligand with a central pyridine nitrogen and two –CH₂PPh₂ donor arms, molecular formula C₃₁H₂₇NP₂ and molecular weight 475.5 g·mol⁻¹ . It is widely employed in organometallic chemistry and homogeneous catalysis, forming stable mer-octahedral complexes with transition metals including Ni, Pd, Pt, Ru, Rh, Fe, Co, Cr, Mo, W, and Cu [1]. The ligand's rigid meridional coordination geometry, enforced by the 2,6-pyridylene backbone, creates well-defined steric and electronic environments that are particularly valuable for systematic catalyst design and structure–activity relationship studies [2].

Why Generic PNP Pincer Ligand Substitution Fails: The Critical Role of Phosphorus Substituents in Pyridine, 2,6-bis[(diphenylphosphino)methyl]-


Closely related PNP pincer ligands sharing the 2,6-pyridylene backbone exhibit markedly different coordination chemistry, catalytic performance, and electronic properties depending on the phosphorus substituent (alkyl vs. aryl) and the spacer length (methylene vs. ethylene vs. amine). The diphenylphosphino derivative (this compound) occupies a distinct position in the stereoelectronic landscape—a weaker σ-donor and moderately bulky ligand relative to its dialkylphosphino counterparts—leading to differences in metal–ligand bond strengths, coordination geometries, and substrate activation profiles that cannot be replicated by simple substitution with t-Bu, i-Pr, or Cy analogs [1]. Disregarding these quantifiable differentiation points risks selecting a ligand with inappropriate redox behavior, geometric preference, or catalytic selectivity for a given application [2].

Quantitative Differentiation Evidence for Pyridine, 2,6-bis[(diphenylphosphino)methyl]-: Comparator-Based Performance Metrics for Procurement Decisions


Electron Donor Strength Quantified by CO Stretching Frequencies in Group 6 Tricarbonyl Complexes

The symmetric CO stretching frequency (νCO, A₁ mode) of [M(PNP)(CO)₃] complexes directly reports on the electron donor strength of the PNP ligand. For the target compound (PNP-Ph), νCO values are consistently higher than those of alkyl-substituted PNP analogs across the Cr/Mo/W series, quantitatively establishing PNP-Ph as a weaker σ-donor [1]. This electronic property modulates metal-centered electron density, affecting oxidative addition/reductive elimination barriers and substrate binding affinities.

Organometallic chemistry Ligand electronic parameter Infrared spectroscopy

Steric Profile and Bite Angle Differentiation from Single-Crystal X-ray Structures of Mo(0) Complexes

The P-M-P bite angle in [Mo(PNP)(CO)₃] complexes varies significantly with phosphorus substituent, reflecting the steric demand of the ligand framework. The target compound (PNP-Ph) exhibits a P-Mo-P angle of 171.1(8)°, substantially wider than that of the bulkier PNP-tBu analog (156.53(4)°) and also wider than PNP-iPr (166.03(5)°) [1]. This structural parameter governs the spatial accessibility of the metal center and influences catalytic selectivity.

X-ray crystallography Bite angle Steric parameter

Coordination Geometry Divergence in Cu(I) Complexes: Hemilability Controlled by Phosphorus Substituent

When complexed to Cu(I), the target compound (PNP-Ph) yields a tetracoordinated Cu(I) species with pyridine N-donor coordination intact, whereas the more strongly σ-donating PNP-tBu ligand induces pyridine N-donor hemilability, resulting in a rare T-shaped tricoordinated Cu(I) complex [1]. This demonstrates that the phosphorus substituent directly controls the coordinative integrity of the pincer ligand.

Copper(I) chemistry Hemilability Coordination geometry

Distinct Reactivity Pathway vs. dppf in Methoxide/CO Reactions with Pd(II) and Pt(II) Complexes

The M(pnp)Cl₂ complexes (M = Pd, Pt; pnp = target compound) undergo a fundamentally different reaction pathway with NaOMe/CO compared to the bidentate analog Pt(dppf)Cl₂ (dppf = 1,1′-bis(diphenylphosphinomethyl)ferrocene). Instead of forming bis-methoxycarbonyl products as observed for dppf, the pnp ligand undergoes nucleophilic attack by methoxide at a methylene carbon, leading to deprotonation and formation of an anionic terdentate ligand with one methylenide donor arm [1]. This divergent reactivity originates from the electronic activation of the CH₂ spacer by the pyridine nitrogen in the tridentate scaffold.

Palladium chemistry Platinum chemistry Ligand reactivity Nucleophilic attack

Americium(III) Liquid–Liquid Extraction Performance of the N,P,P′-Trioxide Derivative

The oxidized derivative 2,6-bis[(diphenylphosphino)methyl]pyridine N,P,P′-trioxide (ENOPOPO) exhibits exceptionally high Am(III) extraction efficiency from nitric acid media, with a distribution coefficient D > 3000 at 6 M HNO₃ [1]. This contrasts sharply with extraction from hydrochloric acid solutions (D = 2.2 at 5 M HCl), demonstrating strong medium selectivity. The trifunctional N,P,P′-trioxide chelate forms stable complexes with trivalent f-element cations [2].

f-element separations Solvent extraction Nuclear waste partitioning

Low-Temperature Water–Gas Shift Catalysis by Nickel(II) Complexes

Nickel(II) complexes of this PNP pincer ligand catalyze the homogeneous water–gas shift reaction (CO + H₂O → CO₂ + H₂) at low temperatures and pressures in aqueous alcohol solutions. A NiLCl₂ (L = PNP-Ph) system achieved a maximum turnover number of approximately 6 h⁻¹ under 0.94 atm CO with pseudo-first-order rate constant k = 0.31 min⁻¹ at 22 °C [1]. The catalytic cycle involves formation of Ni(HL)(CO)₂⁺ intermediates identified by IR spectroscopy.

Water–gas shift reaction Nickel catalysis Homogeneous catalysis

Procurement-Relevant Application Scenarios for Pyridine, 2,6-bis[(diphenylphosphino)methyl]- Based on Quantitative Differentiation Evidence


Systematic Electronic Tuning of Group 6 and Group 7 Carbonyl Catalysts for Small-Molecule Activation

For research groups developing Mo(0), W(0), or Re(I) carbonyl catalysts for N₂ fixation, CO₂ reduction, or C–H activation, this PNP-Ph ligand provides a precisely defined electronic baseline (νCO A₁ = 1973 cm⁻¹ for Cr) that is measurably less electron-donating than alkyl-substituted analogs [1]. Researchers can rationally select this ligand when the target catalytic cycle requires a more electrophilic metal center, while avoiding the hemilability issues observed with PNP-tBu systems [2].

Sterically Defined Organometallic Catalyst Design for Regioselective Olefin Oligomerization

The P-Mo-P bite angle of 171.1(8)° documented for PNP-Ph [1] creates a coordination pocket distinct from the more compressed geometries of PNP-tBu (156.5°) or PNP-iPr (166.0°). This geometric differentiation is critical for researchers optimizing regioselectivity in ethylene oligomerization or polymerization catalysis. The Cr(III) PNP-Ph system has been independently validated as active for ethylene oligomerization [3], confirming the practical relevance of this ligand scaffold in olefin conversion chemistry.

Bifunctional Ligand Platforms for Cooperative Metal–Ligand Catalysis

The demonstrated ability of the PNP-Ph scaffold to undergo methylene C–H deprotonation under mild conditions (NaOMe/CO, room temperature) to generate an anionic methylenide donor—while dppf analogs remain inert toward ligand modification [4]—positions this compound as a privileged precursor for bifunctional catalysis architectures. Research groups pursuing metal–ligand cooperation strategies (e.g., H₂ activation, borrowing hydrogen, or acceptorless dehydrogenation) should prioritize this tridentate diphenylphosphino scaffold over bidentate alternatives that lack ligand-centered reactivity.

Actinide Separation Ligand Scaffolding for Nuclear Fuel Cycle Applications

The N,P,P′-trioxide derivative of this compound (ENOPOPO) delivers Am(III) extraction performance (D > 3000 at 6 M HNO₃) that is competitive with benchmark extractants for trivalent actinide partitioning from high-level liquid waste [5]. The sharp HNO₃/HCl selectivity and facile back-extraction at low acidity make this ligand framework a credible candidate for advanced partitioning process development, where the diphenylphosphino parent compound serves as the modular synthetic precursor.

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